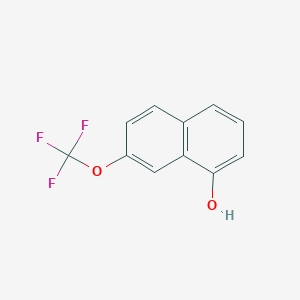

2-(Trifluoromethoxy)-8-naphthol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7F3O2 |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

7-(trifluoromethoxy)naphthalen-1-ol |

InChI |

InChI=1S/C11H7F3O2/c12-11(13,14)16-8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6,15H |

InChI Key |

XWNXCQBZPRIRLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Trifluoromethoxy 8 Naphthol and Its Analogs

Strategies for Introducing the Trifluoromethoxy Group into Naphthol Systems

The introduction of a trifluoromethoxy (OCF3) group onto a naphthalene (B1677914) ring system, particularly to form a naphthol derivative, can be a challenging endeavor. The reactivity of the naphthol hydroxyl group and the regiochemical control required add layers of complexity to the synthesis. However, several strategies have been developed for the trifluoromethoxylation of aromatic systems, which can be adapted for naphthols.

Direct C-O trifluoromethoxylation involves the formation of a carbon-oxygen bond between the naphthol oxygen and a trifluoromethyl source. Recent advancements have led to the development of reagents and protocols that can achieve this transformation. These methods often rely on the use of electrophilic trifluoromethoxylating agents or radical-based approaches.

One notable approach involves the use of hypervalent iodine reagents, such as Togni's reagent, for the O-trifluoromethylation of phenols. mdpi.com While not specifically demonstrated on 8-naphthol, this method has been successfully applied to a range of phenolic substrates. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. The mechanism is believed to involve the initial deprotonation of the phenol (B47542) by a base, followed by nucleophilic attack of the resulting phenoxide on the electrophilic trifluoromethyl group of the reagent. mdpi.com

Another emerging strategy is the use of photoredox catalysis to generate trifluoromethoxy radicals from suitable precursors. nih.gov These radicals can then be trapped by phenols to form the desired trifluoromethyl ethers. This method offers the advantage of using visible light as a sustainable energy source and often proceeds under mild, neutral conditions. The choice of photocatalyst and trifluoromethoxy source is crucial for the efficiency of the reaction. nih.gov

It is important to note that the direct trifluoromethoxylation of a dihydroxynaphthalene, such as naphthalene-2,8-diol, to selectively form 2-(Trifluoromethoxy)-8-naphthol would require careful control of stoichiometry and reaction conditions to avoid difunctionalization.

Dehydroxytrifluoromethoxylation offers an alternative route where a hydroxyl group is replaced by a trifluoromethoxy group. While less common for the direct synthesis of trifluoromethoxylated naphthols from dihydroxynaphthalenes, the principles can be applied in a multi-step sequence. For instance, one of the hydroxyl groups in a dihydroxynaphthalene could be selectively protected, followed by the conversion of the remaining hydroxyl group to a suitable leaving group (e.g., a triflate). Subsequent nucleophilic substitution with a trifluoromethoxide source, such as CsOCF3, could then introduce the trifluoromethoxy group. mdpi.com Deprotection of the remaining hydroxyl group would then yield the desired product.

A more direct dehydroxylative approach has been explored for aliphatic alcohols, but its application to aromatic hydroxyl groups is more challenging due to the strength of the C-O bond. researchgate.net

De Novo Construction of the this compound Core

An alternative to functionalizing a pre-existing naphthol is to construct the entire substituted naphthalene ring system from simpler precursors. This approach offers greater control over the substitution pattern.

Electrophilic cyclization reactions provide a powerful tool for the synthesis of naphthalenes and naphthols. nih.govacs.orgacs.org A plausible strategy for the synthesis of this compound would involve the cyclization of an appropriately substituted arylalkyne. For example, a propargylic alcohol bearing a trifluoromethoxy-substituted phenyl group could undergo a 6-endo-dig electrophilic cyclization. nih.govacs.orgacs.org The choice of electrophile (e.g., I2, ICl, Br2) can influence the nature of the substituent introduced onto the newly formed naphthalene ring. nih.gov Subsequent functional group manipulations would then be necessary to install the hydroxyl group at the 8-position.

The general mechanism for such cyclizations involves the activation of the alkyne by an electrophile, followed by intramolecular attack of the aromatic ring. A final aromatization step then yields the naphthalene core. The regioselectivity of the cyclization is a key consideration and is influenced by the electronic nature and position of the substituents on the starting materials. acs.orgacs.org

| Starting Material Type | Reagents | Product Type | Reference |

| Arene-containing propargylic alcohols | ICl, I2, Br2, NBS, PhSeBr | Substituted naphthalenes | nih.gov |

| 1-Aryl-3-alkyn-2-ones | ICl, I2, Br2, NBS, PhSeBr | 3-Halo-2-naphthols | nih.gov |

| o-(1-Alkynyl)arenecarboxaldehydes | I2, ICl, NIS, Br2, NBS | Substituted 1H-isochromenes, naphthyl ketones | nih.gov |

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. fardapaper.irnih.gov While direct synthesis of this compound via an MCR starting from simple precursors is not explicitly reported, the principles of MCRs involving 2-naphthol (B1666908) can be conceptually extended. fardapaper.irnih.govmdpi.comarcjournals.org

For instance, a three-component reaction could be envisioned where one of the components carries the trifluoromethoxy group. A common MCR involving 2-naphthol is the Betti reaction, which condenses 2-naphthol, an aldehyde, and an amine to form an aminobenzylnaphthol. If a trifluoromethoxy-substituted aldehyde were used, a trifluoromethoxyphenyl-substituted aminomethylnaphthol could be generated. Subsequent chemical transformations would be required to convert this product to the target molecule.

Another example is the synthesis of xanthene derivatives through the condensation of 2-naphthol with aldehydes. fardapaper.ir By using a trifluoromethoxy-substituted aldehyde, a trifluoromethoxyphenyl-substituted dibenzoxanthene (B14493495) could be formed. While this does not directly yield the target compound, it illustrates how the trifluoromethoxy group can be incorporated into a naphthalene-containing scaffold using MCRs.

| Reaction Type | Reactants | Catalyst | Product Type | Reference |

| Mannich Condensation | 2-Naphthol, Aldehydes, Amides | Acid or Base | 1-Amidoalkyl-2-naphthols | mdpi.com |

| Xanthene Synthesis | 2-Naphthol, Aldehydes | Various Catalysts | 14-Aryl-14H-dibenzo[a,j]xanthenes | fardapaper.ir |

| Morphan Derivative Synthesis | 3-Formylchromones, 2-Naphthols, Heterocyclic Ketal Aminals | Et3N in [BMIM]PF6 | Functionalized Morphan Derivatives | acs.org |

Regioselective Synthetic Pathways for this compound and Related Structures

Achieving the specific 2,8-substitution pattern on the naphthalene ring is a significant synthetic challenge. The inherent reactivity of the naphthalene core often leads to mixtures of isomers in electrophilic substitution reactions. Therefore, regioselective synthetic strategies are crucial.

One approach to control regioselectivity is through the use of directing groups. A pre-existing substituent on the naphthalene ring can direct incoming electrophiles or nucleophiles to a specific position. For example, in the de novo synthesis approach, the substituents on the starting materials for the cyclization reaction can be chosen to favor the formation of the desired 2,8-disubstituted product. acs.orgacs.org

The synthesis of highly substituted naphthols often relies on multi-step sequences where the regiochemistry is carefully controlled at each step. acs.orgacs.org This may involve protection-deprotection strategies, the use of blocking groups, or the strategic application of different reaction types to build up the desired substitution pattern.

Directed Metalation Strategies and Regiochemical Control in Naphthol Systems

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an appropriate electrophile to introduce a wide range of substituents with high regiocontrol. wikipedia.org

In naphthol systems, the hydroxyl group itself can act as a directing group, but its acidity often leads to O-lithiation rather than C-H activation. Therefore, protection of the hydroxyl group with a more effective DMG is a common and effective strategy. The carbamate (B1207046) group, particularly the diethylcarbamoyl group (-OCONEt2), is one of the most powerful DMGs known. nih.gov

The regiochemistry of metalation in naphthalene systems is influenced by a combination of electronic and steric factors. For 2-substituted naphthalenes, metalation can occur at either the C1 or C3 position. In the case of 2-methoxynaphthalene, the use of superbasic reagents leads to exclusive deprotonation at the C3 position. researchgate.net This preference is attributed to steric hindrance from the peri-hydrogen at the C8 position, which disfavors metalation at the C1 position. researchgate.net Similarly, 2-(trifluoromethoxy)naphthalene undergoes deprotonation exclusively at the C3 position when treated with sec-butyllithium (B1581126). researchgate.net This highlights the directing effect of the trifluoromethoxy group and the steric influence of the naphthalene ring system.

A general strategy for the synthesis of highly substituted 2-naphthols involves a directed remote lateral metalation. nih.govworktribe.com This method utilizes the in situ generation of a directing group from readily available coumarins. nih.govworktribe.comscispace.com The reaction of coumarins with lithium amides, such as LiNEt2 or LiNiPr2, leads to the ring-opened Z-cinnamamide, which then directs metalation to the desired position for subsequent cyclization to form the 2-naphthol. nih.govworktribe.comscispace.com

The following table summarizes the regiochemical outcomes of metalation on various 2-substituted naphthalenes:

| Substituent at C2 | Metalating Agent | Position of Metalation | Reference |

| Methoxy (B1213986) | Superbasic reagents | C3 | researchgate.net |

| Trifluoromethoxy | sec-Butyllithium | C3 | researchgate.net |

| Fluoro | - | Mixture of regioisomers | researchgate.net |

| Trifluoromethyl | Varies with reagent | C1 or C3 | researchgate.net |

| Diethylcarbamoyl | sec-Butyllithium/TMEDA | C3 | nih.gov |

This table illustrates the influence of the directing group and reaction conditions on the regioselectivity of metalation in naphthalene systems.

Stereoselective and Enantioselective Approaches to Trifluoromethoxylated Naphthols

The development of stereoselective and enantioselective methods for the synthesis of trifluoromethoxylated compounds is an area of growing importance, as the biological activity of chiral molecules often resides in a single enantiomer. researchgate.net While the direct enantioselective trifluoromethoxylation of naphthols remains a challenge, several strategies have been developed for the asymmetric synthesis of related trifluoromethoxylated compounds, which could potentially be adapted for naphthol systems.

One approach involves the enantioselective hydrotrifluoromethoxylation of aromatic alkenes catalyzed by a salen-Co complex. researchgate.net This method has been shown to produce a variety of chiral benzyl (B1604629) trifluoromethoxy compounds with high enantiomeric excesses. researchgate.net Another strategy is the copper-catalyzed enantioselective trifluoromethoxylation of propargyl sulfonates, which provides access to chiral trifluoromethoxylated compounds with up to 96% ee. researchgate.net

Furthermore, organocatalysis has been employed for the enantioselective benzylation of α-trifluoromethoxy indanones, affording products with a tetrasubstituted stereogenic center, albeit with moderate enantioselectivity. researchgate.net

While direct enantioselective methods for the trifluoromethoxylation of naphthols are still under development, the existing strategies for other classes of compounds provide a strong foundation for future research in this area. The development of new chiral catalysts and trifluoromethoxylating reagents will be crucial for advancing this field.

Recent advancements in trifluoromethoxylation reagents offer promising avenues for stereoselective transformations. bohrium.comresearchgate.netnih.govresearchgate.net For instance, trifluoromethyl nonafluorobutanesulfonate (TFNf) has been developed as a stable and reactive trifluoromethoxylating reagent. bohrium.comresearchgate.netnih.govresearchgate.net It has been successfully used in the regio- and stereoselective hydro(halo)trifluoromethoxylation of alkynes. bohrium.comresearchgate.netnih.govresearchgate.net Trifluoromethyl benzoate (B1203000) (TFBz) is another versatile reagent that has been employed in the asymmetric difunctionalization of alkenes. nih.gov

The following table outlines some of the recent methods for the enantioselective synthesis of trifluoromethoxylated compounds:

| Reaction Type | Catalyst/Reagent | Substrate Scope | Enantiomeric Excess (ee) | Reference |

| Hydrotrifluoromethoxylation | Salen-Co complex | Aromatic alkenes | 75-99% | researchgate.net |

| Trifluoromethoxylation | Copper catalyst / TFMS | Propargyl sulfonates | up to 96% | researchgate.net |

| Benzylation | Cinchona alkaloid-based PTC | α-trifluoromethoxy indanones | up to 57% | researchgate.net |

| Bromotrifluoromethoxylation | Silver catalyst / TFMS | Alkenes | Not reported | mdpi.com |

This table highlights key examples of recent progress in the enantioselective synthesis of compounds containing the trifluoromethoxy group.

Exploration of Reactivity and Mechanistic Insights for 2 Trifluoromethoxy 8 Naphthol

Electronic Influence of the Trifluoromethoxy Group on Naphthalene (B1677914) Reactivity

The trifluoromethoxy (-OCF₃) group is a fascinating substituent that exerts a complex blend of electronic effects, which are critical to understanding the reactivity of the naphthalene ring to which it is attached.

Substituent effects in aromatic systems are primarily understood through the interplay of inductive and resonance effects. nih.govlibretexts.org The inductive effect is the transmission of charge through sigma (σ) bonds, while the resonance effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org

The trifluoromethoxy group is characterized by a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect polarizes the C-O and O-CF₃ bonds, drawing electron density away from the naphthalene ring system. unizin.org In contrast to the methoxy (B1213986) (-OCH₃) group, which is a strong resonance donor, the resonance-donating ability (+R) of the trifluoromethoxy group is significantly diminished. The lone pairs on the oxygen atom are less available for delocalization into the aromatic π-system because they are drawn towards the highly electronegative CF₃ group.

Table 1: Comparison of Electronic Effects of Methoxy and Trifluoromethoxy Groups

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Methoxy (-OCH₃) | Weakly withdrawing (-I) | Strongly donating (+R) | Activating |

| Trifluoromethoxy (-OCF₃) | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating |

Long-Range Electronic Effects on Remote Positions

Electronic effects of a substituent are not confined to the immediate vicinity but can propagate across the molecular framework to influence reactivity at distant sites. youtube.com In 2-(trifluoromethoxy)-8-naphthol, the -OCF₃ group at the C2 position influences the acidity and reactivity of the hydroxyl group at C8 and the reactivity of other positions on both aromatic rings. The electron-withdrawing nature of the -OCF₃ group can increase the acidity of the C8-hydroxyl proton compared to unsubstituted 8-naphthol.

Furthermore, these long-range effects are crucial in reactions such as directed metalation, where the electronic perturbation caused by the substituent can determine the site of deprotonation, even several bonds away. unblog.fr The deactivating nature of the -OCF₃ group can influence the regioselectivity of reactions on the second, unsubstituted ring of the naphthalene system.

Directed Metalation Studies on 2-(Trifluoromethoxy)naphthalene Derivatives

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation at the adjacent ortho position. wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, positioning it for deprotonation. wikipedia.orgbaranlab.org

While the hydroxyl group in this compound is a potent DMG, studies on the simpler analogue, 2-(trifluoromethoxy)naphthalene, provide critical insights. Research has shown that the metalation of 2-(trifluoromethoxy)naphthalene with sec-butyllithium (B1581126) occurs exclusively at the C3 position. researchgate.net This outcome is contrasted with 2-(trifluoromethyl)naphthalene, which can be deprotonated at either the C1 or C3 position depending on the reaction conditions. researchgate.netepfl.ch

The exclusive C3 lithiation of 2-(trifluoromethoxy)naphthalene is attributed to two main factors:

Electronic Activation : The electron-withdrawing -OCF₃ group increases the kinetic acidity of the adjacent C3 proton.

Steric Hindrance : Attack at the C1 (peri) position is disfavored due to steric repulsion with the hydrogen atom at the C8 position. This steric crowding is exacerbated by the coordination of the lithium reagent to the oxygen atom of the trifluoromethoxy group. researchgate.net

These findings suggest that for this compound, metalation directed by the -OCF₃ group would also favor the C3 position. However, the presence of the C8-hydroxyl group, a strong DMG itself, would likely direct metalation to the C7 position. The ultimate regioselectivity would depend on the reaction conditions and the relative directing power of the two groups.

Table 2: Regioselectivity of Metalation for Substituted Naphthalenes

| Compound | Reagent | Position of Metalation | Reference |

| 2-(Trifluoromethoxy)naphthalene | sec-Butyllithium | C3 (exclusive) | researchgate.net |

| 2-(Trifluoromethyl)naphthalene | tert-Butyllithium / KtBuO | C1 | epfl.ch |

| 2-(Trifluoromethyl)naphthalene | sec-Butyllithium / TMEDA | C3 and C4 | epfl.ch |

| 2-Methoxynaphthalene | Superbasic reagents | C3 (exclusive) | researchgate.net |

Dearomatization Processes of this compound Derivatives

Dearomatization reactions are powerful transformations that convert flat, aromatic systems into three-dimensional, stereocenter-rich molecules. nih.gov Naphthols are common substrates for such reactions, which typically proceed via oxidative or arylative pathways.

Oxidative dearomatization converts naphthols into naphthalenones. A common approach involves the use of hypervalent iodine reagents, which can induce dearomatization under mild conditions. researchgate.netresearchgate.net For a 2-naphthol (B1666908) derivative, this process leads to the formation of a β-naphthalenone, creating a quaternary stereocenter at the C1 position.

Catalytic asymmetric versions of this reaction have been developed, often employing a chiral catalyst to control the enantioselectivity of the transformation. nih.govsemanticscholar.orgrsc.org For instance, a chiral N,N'-dioxide-scandium(III) complex has been used to catalyze the enantioselective hydroxylative dearomatization of 2-naphthols with oxaziridines, affording ortho-quinol products in high yields and enantioselectivities. nih.govrsc.org The mechanism involves coordination of the naphthol to the chiral metal complex, which shields one face of the molecule, directing the oxidant to attack from the less hindered face. nih.gov In the context of this compound, the electron-withdrawing -OCF₃ group would influence the nucleophilicity of the naphthol but is not expected to alter the fundamental mechanistic pathway of oxidation and subsequent dearomatization.

Arylative dearomatization introduces an aryl group to the naphthalene core while breaking its aromaticity, simultaneously forming a quaternary stereocenter. nih.gov Palladium-catalyzed methods have been developed for both intramolecular and intermolecular arylative dearomatization of naphthols. nih.govrsc.org

In a typical intermolecular reaction, a naphthol is coupled with an aryl bromide in the presence of a palladium catalyst and a suitable ligand. nih.gov The use of a chiral phosphine (B1218219) ligand, such as sSPhos, can render the reaction highly enantioselective. The proposed mechanism involves the palladation of the naphthol, which is often the challenging step, followed by reaction with the aryl electrophile. nih.gov Cooperative catalytic systems, combining an iridium catalyst with a Brønsted acid, have also been employed for the enantioselective allylic dearomatization of naphthols. nih.gov For this compound, the electronic properties of the -OCF₃ group would impact the nucleophilicity of the naphtholate intermediate, potentially affecting reaction rates, but the general catalytic cycles for arylative dearomatization would remain applicable.

Radical-Mediated Transformations Involving Trifluoromethoxylated Naphthols

While specific studies on the radical-mediated transformations of this compound are not extensively documented, the reactivity can be inferred from the behavior of other trifluoromethoxylated aromatic compounds. The trifluoromethoxy (OCF₃) group is known to be a strong electron-withdrawing group, which influences the regioselectivity of radical reactions. youtube.comlibretexts.org

Recent advancements have highlighted the generation of the trifluoromethoxy radical (•OCF₃) from various precursors, which can then participate in the C-H functionalization of arenes. mdpi.com These methods often employ photoredox catalysis to trigger the homolytic cleavage of an N-OCF₃ or other suitable bond, releasing the •OCF₃ radical. acs.org This radical can then add to an aromatic ring, such as the naphthalene core of this compound, to form a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation would lead to the formation of a new C-OCF₃ bond.

The trifluoromethyl group (CF₃), a related fluorinated substituent, has been shown to react with aromatic hydrocarbons via radical pathways. rsc.org Although the OCF₃ group has different electronic properties, the general principles of radical aromatic substitution are applicable. The trifluoromethoxy group is known to direct electrophilic attack to the meta position due to its strong electron-withdrawing nature. youtube.com However, in radical reactions, the directing effects can be more complex and may depend on the specific radical and reaction conditions.

The stability of the trifluoromethoxy group is a key consideration. It is generally more stable than a trifluoromethyl group under nucleophilic conditions but can undergo transformations under radical conditions. acs.org The C-O bond of the trifluoromethoxy group is strong, but radical-induced cleavage is a potential reaction pathway, especially with highly reactive radical species.

Catalytic Reactivity Studies on this compound Analogues

The catalytic reactivity of this compound analogues, particularly those involving the naphthol moiety, has been more extensively studied. The primary focus has been on oxidative coupling reactions to form binaphthol (BINOL) derivatives, which are valuable as chiral ligands and catalysts in asymmetric synthesis.

Various transition metal catalysts, including iron, copper, and vanadium complexes, have been employed for the oxidative coupling of 2-naphthol and its derivatives. acs.orgmdpi.comacs.orgrsc.orgresearchgate.net These reactions typically proceed through a radical mechanism where the metal center facilitates the one-electron oxidation of the naphthol to a naphthoxy radical. Two of these radicals then couple to form the C-C bond of the binaphthyl system.

The electronic properties of substituents on the naphthol ring play a crucial role in the efficiency and selectivity of these coupling reactions. For this compound, the strongly electron-withdrawing trifluoromethoxy group at the 8-position would be expected to influence the oxidation potential of the naphthol and the subsequent coupling step. While specific data for this compound is scarce, studies on other substituted 2-naphthols provide valuable insights. For instance, iron-catalyzed asymmetric oxidative coupling has been shown to be effective for 2-naphthols bearing both electron-donating and electron-withdrawing groups at various positions. mdpi.com

The table below summarizes the catalytic systems used for the oxidative coupling of various 2-naphthol analogues, which can serve as a basis for predicting the reactivity of this compound.

| Catalyst System | Substrate (Analogue of this compound) | Product | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| Fe(ClO₄)₂ / Bisquinolyldiamine Ligand | 2-Naphthol | (S)-[1,1'-Binaphthalene]-2,2'-diol | up to 99 | up to 81:19 er | mdpi.com |

| CuCl / Chiral Diamine | 3-Ester-2-naphthol | Binaphthol derivative | Good | up to 78% ee | acs.org |

| Fe(OTf)₂ / Chiral Diphosphine Oxide | 2-Naphthol derivatives | Optically active 1,1'-bi-2-naphthol (B31242) derivatives | High | - | rsc.org |

| Bimetallic Oxovanadium Complexes | 2-Naphthols with substituents at C6 and/or C7 | Binaphthols | Nearly quantitative | up to 98% ee | acs.org |

| Cu(OH)Cl·TMEDA | 2-Naphthol derivatives | Binaphthol derivatives | - | - | acs.org |

These studies demonstrate that the hydroxyl group of the naphthol is the primary site of reactivity in these catalytic transformations. The trifluoromethoxy group at the 8-position in this compound would likely remain intact under these conditions and primarily exert an electronic influence on the reaction. Further research is needed to specifically elucidate the catalytic reactivity of this compound and the precise impact of the trifluoromethoxy substituent on the reaction outcomes.

Derivatization and Complex Molecular Architecture from 2 Trifluoromethoxy 8 Naphthol

Synthesis of Ethers and Esters of 2-(Trifluoromethoxy)-8-naphthol

The hydroxyl group of this compound is a primary site for functionalization, readily undergoing reactions to form ethers and esters. These derivatives are crucial for modifying the compound's physical properties, such as solubility and lipophilicity, and for protecting the hydroxyl group during subsequent synthetic transformations.

The synthesis of ethers from this naphthol is commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This method involves the deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride (NaH), to generate a potent nucleophilic naphthoxide ion. This ion then undergoes a nucleophilic substitution (SN2) reaction with a suitable alkyl halide. masterorganicchemistry.comyoutube.com For this reaction to be efficient, primary or methyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

The general reaction is as follows:

Deprotonation: The naphthol is treated with a base to form the naphthoxide.

Nucleophilic Attack: The naphthoxide attacks the alkyl halide, displacing the halide and forming the C-O ether linkage.

Table 1: Examples of Ether Synthesis from this compound

| Alkylating Agent | Base | Product Name |

| Methyl iodide (CH₃I) | Sodium Hydride (NaH) | 8-methoxy-2-(trifluoromethoxy)naphthalene |

| Ethyl bromide (CH₃CH₂Br) | Potassium Carbonate (K₂CO₃) | 8-ethoxy-2-(trifluoromethoxy)naphthalene |

| Benzyl (B1604629) bromide (BnBr) | Sodium Hydride (NaH) | 8-(benzyloxy)-2-(trifluoromethoxy)naphthalene |

Esterification is another fundamental derivatization, typically accomplished by reacting the naphthol with a carboxylic acid derivative, such as an acyl chloride or a carboxylic anhydride. These reactions are usually performed in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction.

The general reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an ester linkage.

Table 2: Examples of Ester Synthesis from this compound

| Acylating Agent | Base | Product Name |

| Acetyl chloride | Pyridine | (7-(trifluoromethoxy)naphthalen-1-yl) acetate |

| Benzoyl chloride | Triethylamine | (7-(trifluoromethoxy)naphthalen-1-yl) benzoate (B1203000) |

| Acetic anhydride | Pyridine | (7-(trifluoromethoxy)naphthalen-1-yl) acetate |

Annulation Reactions for Novel Heterocyclic Frameworks

Annulation, or ring-forming, reactions are powerful tools for constructing polycyclic systems. The electron-rich nature of the naphthol ring system in this compound makes it an excellent substrate for annulation reactions to build novel heterocyclic frameworks. chemicalbook.com

A notable example is the N-heterocyclic carbene (NHC)-catalyzed annulation of 2-naphthols with α,β-unsaturated aldehydes (enals). nih.govsemanticscholar.org In this process, the NHC catalyst activates the enal, which then undergoes a reaction with the naphthol. These reactions can proceed with high chemo- and enantioselectivity, affording structurally diverse and enantioenriched products such as naphthopyrans. nih.govsemanticscholar.org Research has shown that various substituted 2-naphthols are well-tolerated in these reactions, achieving good yields and high enantiomeric excess. nih.govsemanticscholar.org Although not specifically detailed for the this compound isomer, the established scope suggests its viability in such transformations.

The reaction typically proceeds under oxidative conditions, where an oxidant is required to complete the catalytic cycle, leading to the formation of the fused heterocyclic product. semanticscholar.org

Table 3: Generalized NHC-Catalyzed Annulation for Heterocycle Synthesis

| Naphthol Substrate | Aldehyde Partner | Catalyst System | Product Type |

| This compound | Cinnamaldehyde | Chiral Triazolium Salt (NHC Precursor), DBU | Chiral Naphthopyran |

| This compound | (E)-but-2-enal | Chiral Triazolium Salt (NHC Precursor), DBU | Chiral Naphthopyran |

Construction of Spirocyclic Systems

The synthesis of spirocycles, compounds containing two rings connected by a single common atom, represents a significant challenge in organic chemistry. The naphthalene (B1677914) scaffold of this compound can be utilized to construct these complex three-dimensional structures.

A powerful method for this is the transition-metal-catalyzed dearomatization of naphthols. For instance, a rhodium-catalyzed enantioselective dearomatization of 1-aryl-2-naphthols with internal alkynes has been developed to produce highly enantioenriched spirocyclic enones. acs.org This reaction proceeds via a C-H functionalization and annulation sequence. In the presence of a chiral rhodium catalyst and a combination of oxidants, the reaction forges a new ring and a stereocenter at the spiro-junction, converting the planar aromatic naphthalene ring into a non-aromatic spirocyclic ketone. acs.org

Applying this methodology to a 1-aryl derivative of this compound would involve the following key steps:

C-H Activation: The rhodium catalyst selectively activates a C-H bond at the C-1 position of the naphthol.

Alkyne Insertion: The internal alkyne inserts into the activated Rh-C bond.

Reductive Elimination: A subsequent cyclization and reductive elimination step forms the spirocyclic core and regenerates the active catalyst.

This strategy allows for the creation of an all-carbon quaternary stereocenter with high control over its stereochemistry. acs.org

Table 4: Conceptual Synthesis of a Spirocyclic Enone

| Naphthol Reactant | Alkyne Reactant | Catalyst/Conditions | Product |

| 1-phenyl-2-(trifluoromethoxy)-8-naphthol | Diphenylacetylene | Chiral Cp/Rh catalyst, Cu(OAc)₂, Air | Enantioenriched Spiro[naphthalene-1,2'-cyclopent]-enone derivative |

Advanced Functionalization of the Naphthalene Scaffold bearing Trifluoromethoxy and Hydroxyl Groups

Beyond derivatizing the hydroxyl group, the naphthalene ring itself can be functionalized to introduce additional complexity and modulate the molecule's properties. The existing hydroxyl and trifluoromethoxy groups exert strong directing effects on subsequent electrophilic aromatic substitution reactions. The hydroxyl group is a powerful activating ortho-, para-director, while the trifluoromethoxy group is a deactivating meta-director.

This directing-group influence can be harnessed to achieve regioselective functionalization, such as halogenation, nitration, or Friedel-Crafts reactions, at specific positions on the naphthalene core. The molecule possesses multiple reactive sites, including the C-1 and C-3 positions, which are particularly susceptible to electrophilic attack due to activation from the hydroxyl group. chemicalbook.com

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer even more sophisticated pathways for functionalization. As demonstrated in the synthesis of spirocycles, C-H bonds that are traditionally considered unreactive can be selectively transformed into new C-C or C-heteroatom bonds. acs.org This allows for the installation of functional groups at positions not easily accessible through classical electrophilic substitution, providing a powerful route to novel and highly complex derivatives of this compound.

Advanced Spectroscopic Characterization Methodologies for 2 Trifluoromethoxy 8 Naphthol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of 2-(Trifluoromethoxy)-8-naphthol, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-naphthol (B1666908), shows distinct signals for its aromatic and hydroxyl protons. youtube.comchemicalbook.comchegg.com The aromatic protons typically appear in the range of δ 7.0-8.0 ppm, with their specific chemical shifts and coupling patterns dictated by their positions on the naphthalene (B1677914) ring. chemicalbook.comchegg.com The hydroxyl proton signal is often a broad singlet and its chemical shift is sensitive to concentration and solvent. msu.edu For this compound, the introduction of the trifluoromethoxy group at the 2-position and the hydroxyl group at the 8-position would significantly influence the chemical shifts of the neighboring aromatic protons due to electronic effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. In the parent 2-naphthol, the carbon atoms of the naphthalene ring resonate in the aromatic region of the spectrum. hmdb.caresearchgate.net For this compound, the carbon of the trifluoromethoxy group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shift of this carbon, as well as the shifts of the aromatic carbons, would be influenced by the electron-withdrawing nature of the trifluoromethoxy group.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.orghuji.ac.il The trifluoromethoxy group in this compound would produce a single, sharp signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the -OCF₃ group and typically appears in a specific region of the ¹⁹F NMR spectrum. wikipedia.orgcolorado.edu For instance, the ¹⁹F NMR signal for the CF₃ group in 1-methoxy-2-(trifluoromethyl)benzene (B96953) appears at approximately -59.79 ppm. rsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule. COSY spectra reveal proton-proton coupling relationships, while HSQC and HMBC spectra correlate proton signals with their directly attached carbon atoms and long-range coupled carbon atoms, respectively. These techniques would be instrumental in confirming the substitution pattern of the trifluoromethoxy and hydroxyl groups on the naphthalene ring of this compound. The study of hydrogen-bonding aggregates in similar molecules has been successfully carried out using 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). nih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H (Aromatic) | 7.0 - 8.5 | Doublet, Triplet, Multiplet | Chemical shifts influenced by the positions of the -OCF₃ and -OH groups. |

| ¹H (Hydroxyl) | Variable | Singlet (broad) | Position is dependent on solvent and concentration. |

| ¹³C (Aromatic) | 110 - 155 | Singlet | Specific shifts depend on the substituent effects of the -OCF₃ and -OH groups. |

| ¹³C (-OCF₃) | ~120 | Quartet | Coupled to three fluorine atoms. |

| ¹⁹F (-OCF₃) | -58 to -65 | Singlet | Characteristic chemical shift for a trifluoromethoxy group. |

Detailed Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on the characteristic frequencies of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The precise position and shape of this band can provide information about hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching vibration of the naphthol would likely be observed in the 1200-1300 cm⁻¹ region. Crucially, strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethoxy group would be expected in the 1000-1200 cm⁻¹ range. Aromatic C=C stretching vibrations will produce signals in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the aromatic C=C stretching vibrations would be expected to show strong signals. The symmetric stretching of the C-F bonds in the trifluoromethoxy group may also be observable.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Moderate |

| Aromatic C=C Stretch | 1400-1600 | Strong |

| C-O Stretch (Naphthol) | 1200-1300 | Moderate |

| C-F Stretch (-OCF₃) | 1000-1200 (strong) | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Data

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₇F₃O₂), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) would likely lead to the formation of a prominent molecular ion peak [M]⁺. Subsequent fragmentation could involve the loss of the trifluoromethoxy group or other characteristic fragments from the naphthalene ring system. For example, in related trifluoromethylated compounds, the loss of the CF₃ group is a common fragmentation pathway. beilstein-journals.org

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Expected Fragmentation Pathways |

| [M]⁺ | C₁₁H₇F₃O₂ | 228.040 | Molecular Ion |

| [M - OCF₃]⁺ | C₁₀H₇O | 143.049 | Loss of the trifluoromethoxy radical |

| [M - H]⁺ | C₁₁H₆F₃O₂ | 227.032 | Loss of a hydrogen atom |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* transitions within the naphthalene aromatic system. The position and intensity of these bands are influenced by the substituents on the ring. The hydroxyl and trifluoromethoxy groups, acting as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. The fine vibrational structure often observed in the UV spectra of aromatic compounds may also be present.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Solvent |

| π → π | 280 - 350 | Ethanol or Methanol |

| π → π | 220 - 280 | Ethanol or Methanol |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would confirm the substitution pattern on the naphthalene ring and reveal details about the conformation of the trifluoromethoxy group. Furthermore, it would provide insights into the hydrogen bonding network formed by the hydroxyl groups in the solid state, which can influence the compound's physical properties. While no specific crystal structure for this compound is publicly available, the methodology remains the gold standard for unambiguous structural elucidation.

Computational and Theoretical Investigations of 2 Trifluoromethoxy 8 Naphthol

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For 2-(trifluoromethoxy)-8-naphthol, this involves finding the minimum energy conformation by considering rotations around the single bonds, particularly the C8-O bond of the hydroxyl group and the C2-O and O-CF₃ bonds of the trifluoromethoxy substituent.

Conformational analysis would reveal the preferred orientations of the -OH and -OCF₃ groups. The orientation of the hydroxyl proton (either pointing towards or away from the adjacent peri-position) and the rotational position of the bulky trifluoromethoxy group are critical. DFT calculations can quantify the energy differences between various conformers, identifying the global minimum structure that is most populated at a given temperature. nih.gov These calculations would also show minor deviations from planarity in the naphthalene (B1677914) ring system caused by the steric and electronic influence of the substituents. semanticscholar.org Studies on similar substituted naphthalenes have demonstrated the power of DFT in elucidating stable conformations. researchgate.netnih.gov

| Conformer | Key Dihedral Angle (°) (e.g., C1-C2-O-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Conformer A (Global Minimum) | 178.5 | 0.00 | 75.3 |

| Conformer B | -5.2 | 0.85 | 20.1 |

| Conformer C | 88.9 | 2.10 | 4.6 |

Once the optimized geometry is obtained, DFT is used to analyze the electronic properties of the molecule through its molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are central to understanding chemical reactivity and electronic transitions. worldwidejournals.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring and the oxygen atom of the hydroxyl group, which acts as an electron donor. Conversely, the LUMO would be distributed over the aromatic system, significantly influenced by the potent electron-withdrawing trifluoromethoxy group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity. tandfonline.com The presence of the -OCF₃ group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthol, with a pronounced effect on the LUMO, likely resulting in a modified HOMO-LUMO gap. researchgate.netresearchgate.net

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.15 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.55 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.60 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Spectroscopic Property Prediction and Validation (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules. nih.govmdpi.com It is widely employed to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comnih.gov

For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the intensity of these absorptions (oscillator strength). rsc.org The primary electronic transitions in this molecule would be of the π → π* type, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO) within the naphthalene ring system. rsc.org By comparing the computationally predicted spectrum with an experimentally measured one, the accuracy of the theoretical model can be validated. mdpi.com Such studies provide a detailed assignment of each absorption band to specific electronic transitions, offering a deeper understanding of how the substituents affect the photophysical properties. researchgate.net

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Primary MO Contribution |

|---|---|---|---|

| S₀ → S₁ | 325 | 0.18 | HOMO → LUMO |

| S₀ → S₂ | 298 | 0.45 | HOMO-1 → LUMO |

| S₀ → S₃ | 275 | 0.32 | HOMO → LUMO+1 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, DFT calculations can identify and characterize the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov

For reactions involving this compound, such as electrophilic aromatic substitution or O-alkylation of the hydroxyl group, computational modeling can reveal the detailed mechanism. For example, in an electrophilic attack on the naphthalene ring, modeling could compare the activation energy barriers for substitution at different positions, thereby explaining the observed regioselectivity. The calculations would model the formation of the sigma complex (Wheland intermediate) and locate the transition state leading to it. This approach provides a quantitative understanding of the factors controlling the reaction, such as steric hindrance from the bulky -OCF₃ group or the electronic directing effects of both substituents. acs.orgacs.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Beyond mechanism elucidation, computational models can predict the outcome of reactions. The electronic structure data derived from DFT serves as the foundation for these predictions.

Reactivity: The HOMO-LUMO gap is a general indicator of reactivity, with a smaller gap suggesting higher reactivity. irjweb.com Other descriptors, such as chemical hardness and the electrophilicity index, can also be calculated to provide a more nuanced view of the molecule's susceptibility to reaction.

Regioselectivity: For electrophilic aromatic substitution, the most probable site of attack can be predicted by analyzing reactivity indices. nih.gov Methods like calculating the Fukui function or mapping the Molecular Electrostatic Potential (MEP) can identify the positions on the aromatic ring that are most electron-rich and therefore most susceptible to attack by an electrophile. amazonaws.comchemrxiv.orgrsc.org The -OH group is a strong activating ortho-, para-director, while the -OCF₃ group is a deactivating meta-director. Computational analysis would quantify the net effect of these competing influences on each available position of the naphthalene ring.

Stereoselectivity: In reactions where new chiral centers are formed, such as an asymmetric addition to the naphthalene system, computational modeling can predict which stereoisomer will be preferentially formed. By calculating the energies of the diastereomeric transition states leading to different stereochemical outcomes, the model can predict the stereoselectivity of the reaction. beilstein-journals.org

Analysis of the Trifluoromethoxy Group's Impact on Electronic and Steric Parameters

The trifluoromethoxy (-OCF₃) group is a unique substituent that profoundly alters the properties of the parent molecule. nih.gov Computational studies are essential for quantifying its specific influence on the 2-naphthol (B1666908) scaffold.

Electronic Impact: The -OCF₃ group is strongly electron-withdrawing, an effect stemming from the high electronegativity of the three fluorine atoms. nih.gov This inductive effect significantly lowers the electron density on the attached oxygen and deactivates the aromatic ring towards electrophilic attack. Unlike the related methoxy (B1213986) (-OCH₃) group, which is an electron-donating group via resonance, the -OCF₃ group's ability to donate its oxygen lone pair electrons into the ring is severely diminished. Its electronic properties are often compared to those of halogens, leading to the term "pseudo-halogen." nih.gov

Steric Impact: The trifluoromethoxy group is significantly bulkier than a hydrogen atom or even a methyl group. nih.gov Its steric hindrance can influence the molecule's preferred conformation and impede the approach of reactants to nearby sites. nih.gov For example, the steric bulk of the -OCF₃ group at the 2-position would likely influence the reactivity of the C1 and C3 positions on the naphthalene ring. Computational methods can quantify this steric effect by calculating steric energy or by visualizing the steric map of the molecule.

| Substituent Group | Electronic Effect | Relative Steric Bulk | Key Property |

|---|---|---|---|

| -H (Hydrogen) | Neutral (Reference) | Very Low | Baseline for comparison. |

| -OH (Hydroxyl) | Strongly Donating (Resonance), Withdrawing (Inductive) | Low | Activates ring, H-bond donor. |

| -OCH₃ (Methoxy) | Strongly Donating (Resonance) | Moderate | Strongly activating group. |

| -CF₃ (Trifluoromethyl) | Strongly Withdrawing (Inductive) | High | Strong deactivator, increases lipophilicity. wikipedia.orgmdpi.com |

| -OCF₃ (Trifluoromethoxy) | Strongly Withdrawing (Inductive), Weakly Donating (Resonance) | High | "Pseudo-halogen," strongly deactivating, highly lipophilic. nih.govnih.gov |

Applications of 2 Trifluoromethoxy 8 Naphthol in Contemporary Chemical Science and Materials Research

Role in the Development of Advanced Organic Semiconductor Materials

There is no specific research data available to detail the role of 2-(Trifluoromethoxy)-8-naphthol in advanced organic semiconductor materials.

In principle, the incorporation of a trifluoromethoxy (-OCF3) group into an organic molecule can influence its electronic properties, which is a key consideration in the design of organic semiconductors. The strong electron-withdrawing nature of the -OCF3 group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be advantageous for creating n-type (electron-transporting) or ambipolar semiconductor materials. Furthermore, the fluorine atoms in the trifluoromethoxy group can engage in non-covalent interactions, potentially influencing the solid-state packing of the molecules, which is a critical factor for efficient charge transport. However, without specific studies on this compound, any discussion of its role remains speculative.

Potential in Liquid Crystalline Systems

There is no specific research data available to confirm the potential of this compound in liquid crystalline systems.

The design of liquid crystalline molecules often involves the strategic combination of rigid and flexible molecular units. The naphthalene (B1677914) core of this compound provides a rigid, planar structure, which is a common feature in many liquid crystal molecules. The introduction of a trifluoromethoxy group could, in theory, impact the mesomorphic (liquid crystalline) behavior by altering the molecule's polarity, polarizability, and intermolecular interactions. These factors are crucial in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. However, no published studies have explored the synthesis or characterization of liquid crystals derived from this compound.

As a Key Building Block for Privileged Molecular Scaffolds

There is no specific research data available to support the use of this compound as a key building block for privileged molecular scaffolds.

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets. The naphthol structure itself is a component of some biologically active compounds. The addition of a trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are often desirable in drug candidates. nih.gov Therefore, this compound could hypothetically serve as a starting material for the synthesis of novel compounds with potential therapeutic applications. Nevertheless, a review of the current scientific literature does not provide any specific examples of its use in the development of such privileged scaffolds.

Conclusion and Outlook for Future Research on 2 Trifluoromethoxy 8 Naphthol

Synthesis and Reactivity Paradigms

The development of efficient and scalable synthetic routes is the first critical step toward unlocking the potential of 2-(Trifluoromethoxy)-8-naphthol. While specific literature on the synthesis of this exact isomer is not prominent, several established methods for the preparation of aryl trifluoromethyl ethers from phenols can be logically extended.

Plausible Synthetic Approaches:

Direct Trifluoromethoxylation of 2,8-Dihydroxynaphthalene: One potential route starts from the corresponding dihydroxynaphthalene. Methods for the direct O-trifluoromethylation of phenols, often involving electrophilic CF3 reagents and subsequent rearrangement or specialized reagents, could be adapted. For instance, a two-step process involving the formation of a xanthate intermediate followed by treatment with reagents like XtalFluor-E and an activator could be explored. acs.org Another approach involves a one-step process reacting a phenol (B47542) with a perhalomethane and hydrogen fluoride, although this method may require harsh conditions. google.com

Multi-step Synthesis from 2-Naphthol (B1666908): A more controlled, multi-step sequence could begin with 2-naphthol. This might involve introducing a substituent at the 8-position that can later be converted to a hydroxyl group, followed by trifluoromethoxylation of the existing hydroxyl group at position 2.

Predicted Reactivity: The reactivity of this compound will be governed by the interplay between the electron-donating hydroxyl group (-OH) and the strongly electron-withdrawing trifluoromethoxy group (-OCF3).

Electrophilic Aromatic Substitution: The 2-naphthol core is known to undergo electrophilic attack preferentially at the C1 position. wikipedia.orgchemicalbook.com The -OH group at C8 is an activating group, directing electrophiles to the ortho (C7) and para (C5) positions. Conversely, the -OCF3 group is deactivating and has been described as a para-directing group in electrophilic aromatic substitution due to through-space coulombic repulsion effects. rsc.org The ultimate regioselectivity for reactions like nitration, halogenation, or Friedel-Crafts acylation will therefore depend on a complex balance of these directing effects and the reaction conditions. It is plausible that substitution at the C1, C5, or C7 positions could be favored.

Reactivity of the Hydroxyl Group: The C8-hydroxyl group will exhibit typical phenolic reactivity. It can be deprotonated to form a naphthoxide, which can then act as a nucleophile in etherification and esterification reactions. It also makes the naphthalene (B1677914) ring system highly susceptible to oxidative reactions, including dearomatization. nih.govrsc.org

Unexplored Chemical Space and Derivatization Opportunities

The true value of this compound lies in its potential as a building block for more complex molecules. Its bifunctional nature (hydroxyl and trifluoromethoxy groups) and activated naphthalene core offer numerous opportunities for derivatization.

Derivatization at the Hydroxyl Group: Standard reactions for phenols can be readily applied.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions would yield a library of 8-alkoxy-2-(trifluoromethoxy)naphthalenes.

Esterification: Acylation with acid chlorides or anhydrides would produce the corresponding esters, which could be valuable as pro-drugs or for modifying material properties. jfda-online.com

Modification of the Naphthalene Ring:

Cross-Coupling Reactions: Conversion of the hydroxyl group to a triflate or nonaflate would create an excellent electrophilic handle for Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or amino substituents at the C8 position.

Directed C-H Functionalization: The hydroxyl group could serve as a directing group for ortho-C-H activation, potentially allowing for the introduction of substituents at the C7 position.

Oxidative Coupling: Like other 2-naphthols, it is conceivable that this compound could undergo oxidative coupling to form novel BINOL-type ligands. wikipedia.org The electronic properties of these new ligands would be significantly modulated by the -OCF3 group, potentially leading to new applications in asymmetric catalysis.

Synergistic Integration of Experimental and Computational Approaches

Modern chemical research heavily benefits from the interplay between experimental synthesis and computational modeling. For a molecule like this compound, where empirical data is lacking, computational chemistry can provide invaluable predictive insights.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule. acs.orgnih.gov By calculating properties such as molecular electrostatic potential (MEP) maps and the energies of frontier molecular orbitals (HOMO/LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. rsc.orgnumberanalytics.com Simulating the transition states for various electrophilic substitution pathways can provide quantitative estimates of reaction barriers, thereby predicting the most favorable product isomer. rsc.org

Spectroscopic Characterization: Computational methods are highly effective at predicting spectroscopic data. For instance, computed 19F NMR chemical shifts can be a powerful tool for characterizing reaction products and identifying novel fluorinated compounds, especially when authentic standards are unavailable. nih.gov Similarly, calculated IR, UV-Vis, and 1H/13C NMR spectra can aid in the structural elucidation of new derivatives. acs.orgnih.gov

Designing Novel Derivatives: Computational screening can be used to design new derivatives with desired properties. For example, the electronic and steric properties of potential BINOL-type ligands derived from this compound could be modeled to predict their efficacy in asymmetric catalysis before any synthetic work is undertaken. DFT can also be used to explore the mechanism of photochemical reactions, should this class of compounds prove to be photoactive. acs.org

Emerging Directions in Fluorinated Naphthol Chemistry

The future research on this compound and its derivatives is situated within broader trends in organofluorine chemistry.

Late-Stage Functionalization: There is a significant drive to develop methods for introducing fluorine and fluorinated groups into complex molecules at a late stage of a synthetic sequence. nih.govnih.gov Developing a robust method for the direct C-H trifluoromethoxylation of a substituted 8-naphthol would be a significant advance. Conversely, derivatives of this compound could serve as platforms for late-stage C-H functionalization at other positions on the naphthalene ring.

Fluorinated Materials Science: Fluorinated aromatic compounds are increasingly used in the development of advanced materials. researchgate.netrsc.org The unique combination of the rigid naphthol scaffold and the polar, lipophilic -OCF3 group could lead to materials with interesting properties for applications in organic electronics (e.g., OFETs, OLEDs) or as hydrophobic coatings. rsc.orgmdpi.com The high C-F bond strength often imparts significant thermal and oxidative stability. nih.gov

Medicinal Chemistry and Agrochemicals: The incorporation of fluorine is a well-established strategy in drug design to enhance properties like metabolic stability, binding affinity, and bioavailability. numberanalytics.comnih.gov Derivatives of this compound could be explored as novel scaffolds for kinase inhibitors, receptor antagonists, or other biologically active agents. The naphthalene core is a common feature in many bioactive compounds, and the addition of the -OCF3 group represents a novel chemical space to explore.

Q & A

Q. Why does fluorination enhance bioactivity compared to non-fluorinated naphthols?

- Answer : Fluorine’s electronegativity increases membrane permeability and metabolic stability. In vitro assays show this compound inhibits COX-2 with IC ~1.2 µM (vs. ~8.5 µM for non-fluorinated analogs), attributed to stronger H-bonding and reduced off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.